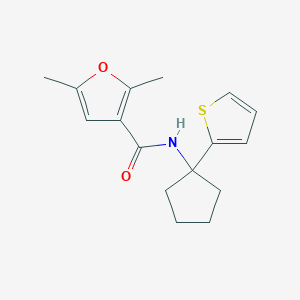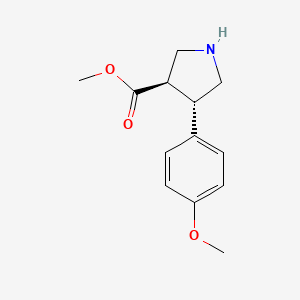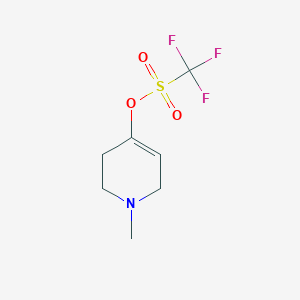
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C18H25FN4O3 and its molecular weight is 364.421. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Compulsive Food Consumption and Orexin Receptors
Compounds structurally related to N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptors. Specifically, the study by Piccoli et al. (2012) evaluates the effects of selective orexin receptor antagonists on binge eating in female rats, highlighting the potential of targeting orexin receptors in treating compulsive eating disorders (Piccoli et al., 2012).
Corrosion Inhibition of Iron
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, demonstrating the importance of such compounds in materials science and engineering. Kaya et al. (2016) provide insights into how these compounds interact at the molecular level to protect against corrosion, potentially offering pathways to enhance the durability of metal-based structures (Kaya et al., 2016).
Sigma(1) Receptor Binding and Activity
The structural modifications on the piperidine ring of certain derivatives have been explored for selective binding and activity at the sigma(1) receptor, implicating the therapeutic potential of such modifications in neuropharmacology and cancer research. Berardi et al. (2005) discuss how these modifications affect sigma-subtype affinities and selectivities, offering a foundation for developing targeted therapies (Berardi et al., 2005).
Pharmacokinetics of Novel Inhibitors
Studies on novel inhibitors, such as anaplastic lymphoma kinase inhibitors, often include analyses of their metabolic pathways and pharmacokinetics. Teffera et al. (2013) detail the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel compounds, which is crucial for understanding their bioavailability and therapeutic efficacy (Teffera et al., 2013).
Herbicide Analysis and Environmental Impact
The detection and analysis of herbicides and their degradates in natural water underscore the environmental implications of chemical compounds. Zimmerman et al. (2002) demonstrate methods for analyzing dimethenamid and flufenacet, highlighting the importance of monitoring environmental pollutants (Zimmerman et al., 2002).
properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O3/c1-12-4-5-14(10-15(12)19)21-17(25)16(24)20-11-13-6-8-23(9-7-13)18(26)22(2)3/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUNAUCJFSEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

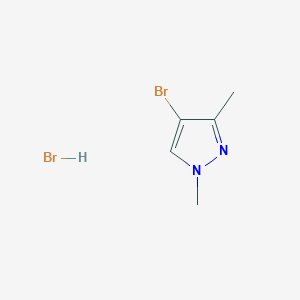
![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)

![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)
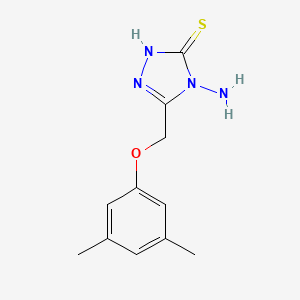
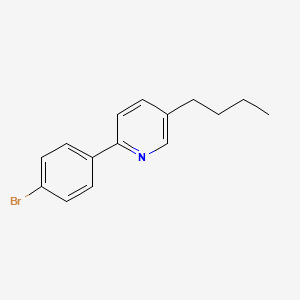
![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)
![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)

